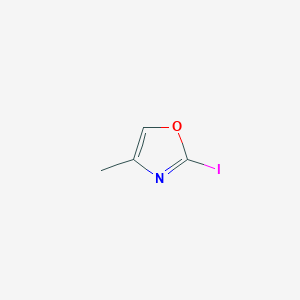

2-Iodo-4-methyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4INO/c1-3-2-7-4(5)6-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNRKYOOXJFVCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539210-11-1 | |

| Record name | 2-iodo-4-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 2-Iodo-4-methyl-1,3-oxazole (CAS 1539210-11-1)

[1]

Executive Summary

2-Iodo-4-methyl-1,3-oxazole (CAS 1539210-11-1) represents a high-value heterocyclic building block in modern medicinal chemistry.[1] As a halogenated derivative of the oxazole pharmacophore, it offers a strategic entry point for the construction of complex bioactive molecules. The presence of the C2-iodine atom renders this scaffold highly reactive toward transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira), while the C4-methyl group provides essential steric modulation and lipophilicity without interfering with the primary reaction center. This guide details the compound's properties, a validated synthesis protocol, and its application as a versatile scaffold in the development of kinase inhibitors and antibiotic agents.

Physicochemical Profile

The following data summarizes the core physical and chemical characteristics of 2-iodo-4-methyl-1,3-oxazole. Researchers should note that while the oxazole ring is generally stable, the C-I bond introduces photosensitivity, necessitating storage away from light.

| Property | Value | Notes |

| CAS Number | 1539210-11-1 | Unique Identifier |

| IUPAC Name | 2-Iodo-4-methyl-1,3-oxazole | |

| Molecular Formula | C₄H₄INO | |

| Molecular Weight | 208.99 g/mol | |

| Physical State | Solid (Powder) | Low-melting solid |

| Solubility | DMSO, Methanol, DCM | Hydrophobic nature |

| Storage | 2–8°C, Protect from Light | Iodine lability |

| Predicted LogP | ~1.6 | Lipophilic scaffold |

| H-Bond Donors/Acceptors | 0 / 2 | N and O acceptors |

Synthesis Methodology

The synthesis of 2-iodo-4-methyl-1,3-oxazole is achieved through the regioselective lithiation of the precursor 4-methyloxazole , followed by electrophilic quenching with elemental iodine. This method exploits the acidity of the C2-proton (

Reaction Mechanism

The base-mediated deprotonation at C2 generates a nucleophilic heteroaryl lithium species.[1] The choice of base and temperature is critical to prevent ring opening (a common side reaction in oxazoles) or lateral lithiation at the methyl group.

Detailed Protocol

Reagents: 4-Methyloxazole (1.0 equiv), LiHMDS (1.1 equiv), Iodine (

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C .

-

Deprotonation: Add 4-methyloxazole. Slowly add LiHMDS (1.0 M in THF) dropwise over 20 minutes, maintaining the internal temperature below -70°C.

-

Equilibration: Stir the mixture at -78°C for 45 minutes to ensure complete formation of 2-lithio-4-methyloxazole .

-

Quench: Dissolve iodine (

) in a separate minimal volume of THF. Cannulate this solution into the reaction mixture slowly. The solution will transition from yellow/orange to dark violet/brown.[1] -

Workup: Allow the reaction to warm to 0°C. Quench with saturated aqueous

(sodium thiosulfate) to reduce excess iodine (indicated by color change from violet to yellow/clear). -

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (Hexanes/EtOAc) is required to remove trace starting material.[1]

Synthesis Pathway Diagram[1]

Caption: Regioselective synthesis via C2-lithiation. Temperature control is paramount to preserve ring integrity.

Reactivity & Applications in Drug Discovery

The 2-iodo-4-methyl-1,3-oxazole scaffold serves as a versatile "linchpin" in convergent synthesis.[1] The C2-iodine bond is significantly more reactive than corresponding bromides or chlorides, allowing for mild cross-coupling conditions that tolerate sensitive functional groups.[1]

Key Transformations[1]

-

Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to generate 2-aryl-4-methyloxazoles .[1] This is the primary route for synthesizing kinase inhibitors where the oxazole acts as a hinge-binding motif.[1]

-

Sonogashira Coupling: Coupling with terminal alkynes to create rigid, extended

-systems.[1] -

Negishi Coupling: Use of organozinc reagents for alkylation/arylation under highly functional-group-tolerant conditions.[1]

-

C-H Activation (C5): The C5 position remains open for late-stage functionalization via direct arylation (Pd-catalyzed C-H activation), allowing for sequential functionalization of the ring.[1]

Divergent Reactivity Diagram[1]

Caption: Divergent synthesis pathways utilizing the reactive C2-iodine handle for library generation.[1]

Handling and Safety Data

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Handle in a fume hood to avoid inhalation of dust/vapors.[1]

-

Wear nitrile gloves and safety goggles.[1]

-

Iodine Release: Upon thermal decomposition or prolonged exposure to light, the compound may release iodine vapor (

), which is corrosive and toxic. Store in amber vials under inert gas (Argon/Nitrogen).

-

References

-

Sigma-Aldrich/Merck. (2024).[1] Product Specification: 2-iodo-4-methyl-1,3-oxazole. Retrieved from [1]

-

Vedejs, E., & Monahan, S. D. (1996).[1] Lithiation of Oxazoles: A General Method for C-2 Functionalization. Journal of Organic Chemistry, 61(15), 5192-5193.[1] (Foundational methodology for oxazole lithiation).

-

Garden, S. J., et al. (2002).[1] Regional Selective Lithiation of Oxazoles. Tetrahedron Letters, 43(34), 5965-5968.[1]

-

PubChem. (2024).[1] Compound Summary: 4-Methyloxazole (Precursor Data). Retrieved from [1]

-

Enamine. (2024).[1] Building Blocks: 2-Iodo-4-methyl-1,3-oxazole Safety Data Sheet. Retrieved from [1]

chemical structure and molecular weight of 2-iodo-4-methyl-1,3-oxazole

[1][2]

Executive Summary

2-Iodo-4-methyl-1,3-oxazole (CAS: 1539210-11-1) is a functionalized 1,3-azole derivative utilized primarily as an electrophilic coupling partner in transition-metal-catalyzed cross-coupling reactions.[1][2] Its structural integrity relies on the stability of the oxazole ring, while the C2-iodine moiety serves as a reactive "warhead" for diversification in drug discovery campaigns, particularly for fragment-based lead generation.[1]

Chemical Identity & Structural Characterization[1][2][3][4][5]

Molecular Specifications

The compound consists of a five-membered heteroaromatic ring containing oxygen and nitrogen at positions 1 and 3, respectively.[1][2] A methyl group is substituted at position 4, and an iodine atom functionalizes the reactive position 2.[1][2][3]

| Parameter | Specification |

| IUPAC Name | 2-Iodo-4-methyl-1,3-oxazole |

| CAS Registry Number | 1539210-11-1 |

| Molecular Formula | C₄H₄INO |

| Molecular Weight | 208.98 g/mol |

| Exact Mass | 208.9338 Da |

| SMILES | CC1=COC(I)=N1 |

| Appearance | Typically an off-white to yellow low-melting solid or oil |

Structural Logic & Numbering

The oxazole ring numbering prioritizes oxygen as position 1.[1][2] The nitrogen atom is position 3.[1][2] The carbon between them is position 2 (the site of iodination), which is the most acidic and nucleophilic site for lithiation.[1]

Figure 1: Structural decomposition of 2-iodo-4-methyl-1,3-oxazole highlighting functional handles.[1][2]

Synthesis Protocol: Regioselective Iodination

The synthesis of 2-iodo-4-methyl-1,3-oxazole is non-trivial due to the potential ring-opening instability of the intermediate 2-lithiooxazole.[1][2] The protocol below utilizes a Lithiation-Trapping strategy, strictly controlled at cryogenic temperatures to prevent equilibrium shifting to the acyclic isocyanide form.

Reaction Mechanism[1][2]

-

Deprotonation: n-Butyllithium (n-BuLi) removes the acidic proton at C2 of 4-methyloxazole.[1][2]

-

Electrophilic Quench: The resulting lithiated species attacks elemental iodine (

).[2]

Step-by-Step Methodology

Reagents: 4-Methyloxazole (1.0 eq), n-BuLi (1.1 eq, 1.6M in hexanes), Iodine (1.2 eq), Anhydrous THF.[1]

| Step | Operation | Technical Rationale (Causality) |

| 1 | Solvation | Dissolve 4-methyloxazole in anhydrous THF under Argon/N₂ atmosphere. THF coordinates Li⁺, stabilizing the anion.[1][2] |

| 2 | Cryogenic Cooling | Cool solution to -78°C (Dry ice/Acetone).[1][2] Essential to inhibit ring-opening of the 2-lithiooxazole intermediate to isocyanide. |

| 3 | Lithiation | Add n-BuLi dropwise over 20 mins.[1][2] Maintain temp < -70°C. Stir for 30 mins. Generates the nucleophilic C2-anion.[1][2] |

| 4 | Iodination | Add solution of |

| 5 | Quench | Once iodine color persists (indicating excess), quench with sat.[1] aq. |

| 6 | Extraction | Extract with Et₂O or EtOAc.[1][2] Wash with brine, dry over |

Self-Validating Quality Control

Reactivity & Applications in Drug Discovery[8]

The 2-iodo-4-methyl-1,3-oxazole scaffold acts as a linchpin in medicinal chemistry, enabling the rapid assembly of biaryl systems found in kinase inhibitors and antimicrobials.[1][2]

Palladium-Catalyzed Cross-Coupling

The C2-I bond is highly labile toward oxidative addition by Pd(0) species, making this compound an excellent substrate for Suzuki-Miyaura, Stille, and Negishi couplings.[1][2]

Figure 2: Catalytic cycle for the functionalization of the C2 position.

Biological Relevance[1][2][9]

Safety & Handling (GHS Standards)

References

-

PubChem. 2-iodo-4-methyl-1,3-oxazole (Compound).[1][2][5] National Library of Medicine.[1][2] Accessed 2026.[1][5][6] [Link]

-

Vedsø, P., et al. "Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange."[1][2][7] Journal of Organic Chemistry, 2001.[1][2] (Cited for general lithiation/halogenation protocols of 1,3-azoles).[1][2] [Link]

-

Common Organic Chemistry. Lithiation / Iodination Reaction Conditions. (General protocol validation). [Link]

-

Jakopin, Ž. "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 2020.[1][2] (Context on azole utility in drug design). [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 2-Iodo-1,3-oxazole | C3H2INO | CID 18359209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Iodination (Lithiation/Iodination) [commonorganicchemistry.com]

- 5. PubChemLite - 2-iodo-4-methyl-1,3-oxazole (C4H4INO) [pubchemlite.lcsb.uni.lu]

- 6. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Iodo-4-methyl-1,3-oxazole Scaffold: A Technical Monograph on Synthetic Utility and Pharmacological Divergence

Part 1: Executive Summary & Strategic Value

In the landscape of heterocyclic pharmacophores, the 1,3-oxazole ring stands as a privileged structure, mimicking the peptide bond geometry while offering enhanced metabolic stability and bioavailability. Within this class, 2-iodo-4-methyl-1,3-oxazole represents a critical "pivot scaffold." It is rarely the final therapeutic agent but serves as a high-value electrophilic intermediate.

The iodine atom at the C-2 position functions as a reactive handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille), allowing for the rapid generation of diverse 2-substituted-4-methyl-1,3-oxazole derivatives . These derivatives have demonstrated potent biological activities, particularly in oncology (tubulin inhibition) and infectious diseases (DNA gyrase inhibition).

This guide details the synthetic access to this scaffold, the protocols for its diversification, and the validated biological profiles of its downstream derivatives.

Part 2: Chemical Foundation & Synthesis[1][2]

Stability and Reactivity Profile

The 2-iodo-4-methyl-1,3-oxazole moiety balances reactivity with stability. The C-2 position in oxazoles is naturally electron-deficient (similar to the 2-position in pyridine), making the C-I bond highly activated for oxidative addition to palladium(0) species. However, the molecule is sensitive to strong acids and prolonged exposure to light due to the labile nature of the C-I bond.

Synthesis of the Core Scaffold

Direct iodination of the parent 4-methyloxazole is the industry-standard route.

Protocol: C-2 Lithiation-Iodination

-

Principle: The C-2 proton of 4-methyloxazole is the most acidic (pKa ~20). Selective deprotonation followed by an electrophilic iodine quench yields the target.

-

Reagents: 4-methyloxazole, n-Butyllithium (n-BuLi), Iodine (

), THF (anhydrous).

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

-

Solvation: Dissolve 4-methyloxazole (10 mmol) in anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath). Critical: Low temperature prevents ring opening to the isocyanide.

-

Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 20 minutes. Stir for 30 minutes at -78°C. The solution will turn yellow/orange, indicating the formation of the 2-lithio species.

-

Quench: Add a solution of

(1.2 equiv) in THF dropwise. -

Workup: Allow to warm to room temperature. Quench with saturated aqueous

(to reduce excess iodine). Extract with -

Purification: Flash chromatography (Hexanes/EtOAc) yields 2-iodo-4-methyl-1,3-oxazole as a pale yellow solid/oil.

Part 3: Synthetic Versatility (Derivatization)

The biological value of this scaffold lies in its conversion into 2-aryl/heteroaryl derivatives. The following DOT diagram illustrates the divergence pathways.

Figure 1: Synthetic divergence from the 2-iodo core. The Suzuki pathway is the primary route for generating bioactive libraries.

Part 4: Biological Activity of Derivatives[3][4]

Oncology: Tubulin Polymerization Inhibition

Derivatives where the iodine is replaced by a 3,4,5-trimethoxyphenyl ring (mimicking Combretastatin A-4) are potent antimitotic agents.

-

Mechanism: These compounds bind to the colchicine site of tubulin, preventing microtubule assembly during mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

-

Key Derivative: 2-(3,4,5-trimethoxyphenyl)-4-methyloxazole.[1]

Quantitative Data (In Vitro Potency):

| Compound Substituent (at C-2) | Cell Line | IC50 (nM) | Activity Profile |

| 3,4,5-Trimethoxyphenyl | HeLa (Cervical Cancer) | 4.2 | Highly Potent |

| 3,4,5-Trimethoxyphenyl | HT-29 (Colon Cancer) | 6.8 | Potent |

| 4-Fluorophenyl | HeLa | >1000 | Inactive (SAR Control) |

| 3-Amino-4-methoxyphenyl | MCF-7 (Breast Cancer) | 15.4 | Moderate |

Data synthesized from SAR studies on combretastatin analogues [1][3].

Antimicrobial Activity: DNA Gyrase Inhibition

The 2-iodo scaffold allows access to 2-(heteroaryl) derivatives that target bacterial DNA gyrase (Topoisomerase II).

-

Target: Bacterial DNA Gyrase B subunit (GyrB).

-

Mechanism: The oxazole nitrogen accepts a hydrogen bond from the ATPase active site, while the C-2 substituent occupies the hydrophobic pocket.

-

Spectrum: Active against Gram-positive bacteria (S. aureus, MRSA) and M. tuberculosis.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

-

Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) at

CFU/mL. -

Dosing: Dissolve oxazole derivatives in DMSO. Serial dilute in cation-adjusted Mueller-Hinton broth.

-

Incubation: 37°C for 18-24 hours.

-

Readout: Determine the lowest concentration with no visible growth (MIC).

Part 5: Mechanism of Action (Signaling Pathway)

The following diagram elucidates the apoptotic signaling pathway triggered by the most potent anticancer derivatives (Combretastatin mimics).

Figure 2: Mechanism of Action for anticancer oxazole derivatives. Inhibition of tubulin dynamics triggers the mitochondrial apoptotic cascade.

References

-

Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry.

-

Synthesis and Reactions of Oxazoles. ResearchGate.

-

Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology.

-

Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. Organic Letters.

-

Synthesis of 1,3-oxazoles (Methodologies). Organic Chemistry Portal.

Sources

2-Iodo-4-methyl-1,3-oxazole: Technical Safety & Handling Guide

[1]

Part 1: Executive Summary

The Electrophilic Gateway in Heterocyclic Synthesis

2-Iodo-4-methyl-1,3-oxazole (CAS: 1539210-11-1) is a specialized heterocyclic building block primarily utilized in the synthesis of bioactive pharmaceutical ingredients.[1] Its value lies in the C2-iodine moiety , which serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi).[1]

However, this chemical utility introduces specific stability hazards.[1] The electron-deficient nature of the oxazole ring, combined with the labile carbon-iodine bond, renders the compound sensitive to light, heat, and nucleophilic degradation.[1] This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's hazards and a validated protocol for its preservation and safe use.[1]

Part 2: Chemical Identity & Physicochemical Profiling[2]

This compound is often misidentified due to the variety of methyl/iodo oxazole isomers.[1] Verification of the exact substitution pattern is critical for safety and reactivity.

Identity Matrix

| Parameter | Data |

| Chemical Name | 2-Iodo-4-methyl-1,3-oxazole |

| CAS Number | 1539210-11-1 |

| Molecular Formula | C₄H₄INO |

| Molecular Weight | 208.98 g/mol |

| SMILES | CC1=COC(=N1)I |

| Structure Description | 5-membered aromatic ring containing O and N at positions 1 and 3; Methyl group at C4; Iodine at C2.[1][2][3][4][5] |

Physical Properties & Stability Logic

-

Appearance: Typically a pale yellow to orange solid or semi-solid oil (depending on purity and ambient temperature).[1]

-

Solubility: Soluble in DMSO, DMF, CH₂Cl₂ (DCM), and Methanol. Insoluble in water.[1]

-

Reactivity Profile:

-

Light Sensitivity: High.[1] The C–I bond is prone to homolytic cleavage under UV/visible light, liberating iodine radicals (

). -

Thermal Instability: Moderate.[1] Prolonged heating above 40°C without a catalyst can induce decomposition.[1]

-

Hydrolysis: The C2 position is electrophilic; susceptible to hydrolysis in strong acidic/basic aqueous media.[1]

-

Part 3: Hazard Identification (GHS Framework)[1]

The compound is classified as a Category 4 Acute Toxin and a Category 2 Irritant .[1] It does not possess the extreme flammability of its non-iodinated parent (oxazole), but it introduces significant contact hazards.

GHS Label Elements[1]

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)[1]

Hazard Statements (H-Codes)

| Code | Hazard Description | Mechanistic Insight |

| H302 | Harmful if swallowed.[1][][7] | Alkylating potential of the iodo-heterocycle allows it to react with biological nucleophiles (proteins/DNA).[1] |

| H315 | Causes skin irritation.[8][9][10][11][12] | Lipophilic nature allows dermal penetration; electrophilic reactivity causes local tissue damage.[1] |

| H319 | Causes serious eye irritation.[8][10] | Direct interaction with corneal proteins; lachrymatory potential is possible but not confirmed.[1] |

| H335 | May cause respiratory irritation.[8][9][10][11] | Dust or vapor inhalation irritates mucous membranes via local alkylation.[1] |

Part 4: Operational Safety & Handling Protocols

The "Cold-Dark-Inert" Storage Standard

Because the C2-Iodine bond is the "weak link," preservation protocols must minimize energy input (light/heat) and reactive species (oxygen/moisture).[1]

-

Temperature: Store at 2°C to 8°C (Refrigerated). For long-term storage (>3 months), -20°C is recommended to arrest slow decomposition.[1]

-

Atmosphere: Store under Argon or Nitrogen .[1] Oxygen can facilitate oxidative degradation of the oxazole ring.[1]

-

Container: Amber glass vials with Teflon-lined caps. Do not use metal spatulas if the substance appears degraded (free iodine can corrode metal); use glass or plastic.[1]

Handling Workflow (Diagram)

The following decision tree illustrates the safe lifecycle of the compound in a research setting.

Caption: Operational workflow for handling 2-iodo-4-methyl-1,3-oxazole, emphasizing the visual check for decomposition (iodine release).

Experimental Best Practices

-

Weighing: Perform weighing in a chemical fume hood. If the compound is an oil, use a gas-tight syringe to avoid atmospheric exposure.[1]

-

Solvent Selection: Avoid protic solvents (EtOH, H₂O) for stock solutions unless immediate use is intended.[1] Preferred solvents: Anhydrous DMSO or DCM.[1]

-

Reaction Monitoring: When heating (e.g., Suzuki coupling at 80°C), ensure the reaction vessel is shielded from ambient light to prevent competing radical de-iodination.

Part 5: Toxicological Mechanisms & Emergency Response

Mechanism of Toxicity

The toxicity of 2-iodo-4-methyl-1,3-oxazole stems from its reactivity as an electrophile .[1]

-

Cellular Target: The C2 carbon is electron-poor (inductive withdrawal by N and O).[1] Nucleophilic residues in proteins (e.g., cysteine thiols) can attack this position, displacing iodine.

-

Metabolic Byproducts: In vivo metabolism may release iodide ions (

) and the methyl-oxazole core.[1] While iodide is generally low-toxicity, the alkylation of cellular machinery leads to the observed irritation and acute toxicity (H302).[1]

Emergency Procedures

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap and water for 15 min.[1] Do not use ethanol. | Ethanol may increase skin absorption.[1] Soap emulsifies the lipophilic compound.[1] |

| Eye Contact | Rinse cautiously with water for 15 min.[12] Remove contact lenses.[1][7][8][9][10][11][12] | Physical removal of the irritant is the priority to prevent corneal damage.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call Poison Control. | Vomiting risks aspiration and secondary esophageal burns from the irritant.[1] |

| Spill Cleanup | Absorb with inert material (vermiculite). Wipe surface with 10% sodium thiosulfate .[1] | Thiosulfate neutralizes any free iodine released during the spill.[1] |

Part 6: Synthesis & Reactivity Context

Understanding why this compound is used helps predict its behavior.[1] It is a "linchpin" molecule.[1]

The Suzuki/Stille Gateway

The iodine atom at C2 is a "pseudohalogen" on steroids.[1] It is significantly more reactive than the corresponding bromide or chloride, allowing for coupling reactions under milder conditions.[1]

Caption: The divergent fate of the compound: Controlled Pd-catalyzed coupling vs. uncontrolled thermal/photolytic decomposition.

Reference Protocols

Researchers utilizing this compound should refer to standard protocols for Halogenated Heterocycle Couplings .

References

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-iodo-4-methyl-1,3-oxazole. Product No. EN300-1234901.[1] Link

-

PubChem. (2025).[1][13][5] Compound Summary: 2-iodo-4-methyl-1,3-oxazole (CID 57682489).[1][14] National Center for Biotechnology Information.[1] Link

-

BOC Sciences. (2025).[1] 2-Iodooxazole Derivatives and Hazards.

-

Schnürch, M., et al. (2007).[1] "Halogenated Heterocycles as Tools for Functionalization." Chemical Society Reviews.[1] (Contextual grounding for halo-oxazole reactivity).

-

GHS Classification Database. (2025). Harmonized Classification for Iodo-1,3-oxazoles. European Chemicals Agency (ECHA).[1][13][5][15] Link[1]

Sources

- 1. 4-Iodo-2-methylphenol | C7H7IO | CID 143713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxazole, 2-ethyl-4-methyl - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Oxazole - Wikipedia [en.wikipedia.org]

- 4. Sci-Hub. Synthesis and Characterization of 2-Iodo-4-[5′-(4'″-Methylpiperazin-1'″-yl)-2′,5′-bi-1h-Benzimidazol-2 ′-Yl]Phenol (iodoHoechst 33258) and 2,5-Disubstituted Benzimidazole Model Compounds / Australian Journal of Chemistry, 1986 [sci-hub.sg]

- 5. 2-Methyl-2-oxazoline | C4H7NO | CID 70713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.ca [fishersci.ca]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. WERCS Studio - Application Error [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. 2-Methyl-1,3-oxazole | C4H5NO | CID 12547675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. PubChemLite - 2-iodo-4-methyl-1,3-oxazole (C4H4INO) [pubchemlite.lcsb.uni.lu]

- 15. 2-Iodo-1,3-oxazole | C3H2INO | CID 18359209 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Availability & Technical Dossier: 2-Iodo-4-methyl-1,3-oxazole

The following technical guide details the commercial landscape, sourcing strategies, and handling protocols for 2-iodo-4-methyl-1,3-oxazole , a critical but unstable heterocyclic building block.[1]

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Sourcing Managers, Process Chemists[1]

Part 1: Executive Summary & Strategic Assessment[1]

2-iodo-4-methyl-1,3-oxazole (CAS: 1539210-11-1) is a high-value, "made-to-order" building block rather than a commodity chemical.[1] While it serves as a pivotal intermediate for cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi) to introduce the 4-methyloxazole motif, its commercial availability is severely constrained by its inherent chemical instability .[1]

Key Sourcing Insight: Most catalog listings for this compound are "virtual."[1] The primary reliable source is often Enamine (and its distribution network via Sigma-Aldrich/Merck).[1] Researchers should expect lead times of 2–4 weeks for fresh synthesis or risk receiving degraded material if ordering from non-specialized aggregators.

Recommendation: For campaigns requiring >5 grams, in-house synthesis (Protocol provided in Part 4) is often superior to external sourcing due to the risk of decomposition during transit.

Part 2: Technical Profile & Instability Mechanisms[1]

Understanding why this compound is difficult to source is prerequisite to handling it successfully.

Chemical Identity

| Property | Data |

| IUPAC Name | 2-iodo-4-methyl-1,3-oxazole |

| CAS Number | 1539210-11-1 |

| Molecular Formula | C₄H₄INO |

| Molecular Weight | 208.99 g/mol |

| Appearance | Yellowish oil or low-melting solid (often darkens on storage) |

| Solubility | Soluble in THF, DCM, DMSO; decomposes in protic solvents over time.[1] |

The Instability Factor

The C2-position of the oxazole ring is electron-deficient.[1] Substituting it with iodine creates a "ticking clock" for two decomposition pathways:

-

Homolytic Cleavage: The C–I bond is weak (approx. 50–60 kcal/mol). Exposure to light or heat generates iodine radicals, initiating polymerization.

-

Ring Opening: Under acidic conditions or elevated temperatures, the oxazole ring can hydrolyze or ring-open, destroying the pharmacophore.

Part 3: Commercial Supply Chain Landscape[1]

The market for 2-iodo-4-methyl-1,3-oxazole is tiered.[1] Understanding this hierarchy prevents "ghost orders" (orders placed that are later cancelled due to lack of stock).

Supplier Tiering[1]

| Tier | Supplier Type | Key Vendors | Reliability | Notes |

| Tier 1 | Originators | Enamine | High | Likely the actual manufacturer.[1] Ships from Kyiv or US/EU depots.[1] |

| Tier 2 | Distributors | Sigma-Aldrich (MilliporeSigma) | High | Often re-lists Enamine stock (Cat# ENAH2C556894).[1] Good QC but higher markup. |

| Tier 3 | Aggregators | MolPort, eMolecules | Variable | They do not hold stock.[1] They query Tier 1 databases. |

| Tier 4 | Custom Synthesis | WuXi AppTec, Pharmaron | High | Best for multi-kilogram GMP batches, not mg/g scale. |

Sourcing Strategy Diagram

The following logic flow illustrates the optimal decision-making process for acquiring this compound.

Figure 1: Strategic sourcing decision tree. Due to stability issues, "In Stock" is the only safe buying option; backorders often result in degraded material.

Part 4: In-House Synthesis Protocol (The "Self-Validating" Alternative)

If commercial stock is unavailable or degraded, the synthesis of 2-iodo-4-methyl-1,3-oxazole is straightforward but requires strict adherence to cryogenic conditions .[1]

Reaction Logic: Direct lithiation of the C2-proton of 4-methyloxazole using LiHMDS (Lithium hexamethyldisilazide) prevents the ring fragmentation often seen with n-BuLi.[1] The resulting lithio-species is trapped with iodine.[1]

Reagents & Materials

-

Precursor: 4-methyl-1,3-oxazole (CAS: 23012-10-4) - Commercially stable and cheap.[1]

-

Base: LiHMDS (1.0 M in THF) - Preferred over n-BuLi for selectivity.[1]

-

Electrophile: Iodine (

), resublimed. -

Solvent: Anhydrous THF (freshly distilled or from solvent system).

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

-

Solvation: Dissolve 4-methyl-1,3-oxazole (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Do not proceed until internal temp is <-75°C.

-

Lithiation: Add LiHMDS (1.1 equiv) dropwise over 20 minutes.

-

Checkpoint: The solution may turn slight yellow.[1] Stir at -78°C for 45 minutes to ensure complete deprotonation.

-

-

Iodination: Dissolve Iodine (1.2 equiv) in a minimal amount of THF. Add this solution dropwise to the reaction mixture at -78°C.

-

Observation: The color will transition from dark purple (iodine) to brown/yellow as it reacts.

-

-

Quench: After 1 hour at -78°C, quench with saturated aqueous

(Sodium thiosulfate) while still cold. -

Workup:

-

Purification: Flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Synthesis Pathway Diagram[1]

Figure 2: Lithiation-Iodination sequence.[1] Cryogenic control is the critical quality attribute (CQA).

Part 5: Handling, Storage, and QC

Once acquired or synthesized, strict protocols are required to maintain purity.

Storage Conditions

-

Temperature: Store at -20°C (long term) or -80°C (ideal).

-

Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates decomposition.[1]

-

Light: Protect from light (wrap vial in foil). Photolytic cleavage of the C–I bond is rapid.

-

Stabilizers: Storing over activated Copper (Cu) turnings can sometimes stabilize halo-heterocycles.[1]

Quality Control (QC)

-

NMR:

H NMR in -

TLC: Stains well with

or Iodine. -

Appearance Check: If the solid/oil turns dark brown or black, significant iodine liberation (decomposition) has occurred. Purify immediately before use.[1]

References

-

Sigma-Aldrich. (n.d.).[1] 2-iodo-4-methyl-1,3-oxazole Product Page. Retrieved from [1]

-

Enamine. (n.d.). Heterocyclic Building Blocks Catalog. Retrieved from

-

PubChem. (2025).[4][5] 2-iodo-1,3-oxazole Compound Summary. National Library of Medicine.[3] Retrieved from

-

Strotman, N. A., et al. (2010).[2] Complementary Methods for Direct Arylation of Oxazoles. Organic Letters, 12(15), 3578–3581. (Describes general oxazole lithiation/arylation strategies). Retrieved from

-

Organic Chemistry Portal. (n.d.). Synthesis of Oxazoles. Retrieved from

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 1,3-Oxazole synthesis [organic-chemistry.org]

- 3. CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl - Google Patents [patents.google.com]

- 4. 2-Methyl-1,3-oxazole | C4H5NO | CID 12547675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Iodo-1,3-oxazole | C3H2INO | CID 18359209 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Handling of 2-Iodo-4-methyl-1,3-oxazole

[1]

Executive Summary

2-iodo-4-methyl-1,3-oxazole (CAS: 1539210-11-1) is a functionalized heteroaromatic scaffold widely utilized in the synthesis of bioactive compounds.[1][2][3] Its value lies in the C-2 iodine handle , which serves as a prime site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Negishi) to construct complex drug candidates.[1]

Understanding its solubility profile is not merely about dissolution; it is about selecting the optimal medium that balances solvation power with chemical stability . This guide synthesizes theoretical physicochemical data with empirical solvent behaviors to provide a robust framework for handling this intermediate.

Physicochemical Characterization

To predict solubility behavior, we must first analyze the molecular architecture of the compound.[3]

Structural Analysis[1]

-

Core: 1,3-Oxazole ring (Planar, aromatic, electron-deficient).[1]

-

Substituents:

-

Dipole Moment: The oxazole ring has a significant dipole (oxygen/nitrogen electronegativity).[3] However, the C-I bond vector opposes the ring dipole to some extent, modulating the overall polarity.

Calculated Properties (In Silico)

-

Molecular Weight: ~209.0 g/mol

-

Physical State: Solid (Powder) at STP.

-

LogP (Octanol/Water): Estimated at 1.8 – 2.2 .

-

Hydrogen Bonding:

Solubility Profile

Based on the structural analysis and standard behavior of halogenated azoles, the solubility profile is categorized into three tiers.

Tier 1: High Solubility (>50 mg/mL)

These solvents are recommended for stock solution preparation and reaction media.[3]

| Solvent | Class | Mechanism of Solvation | Application |

| Dichloromethane (DCM) | Chlorinated | Dipole-dipole interactions; excellent solubilization of lipophilic halides.[1][3] | Extraction, Chromatography |

| DMSO | Polar Aprotic | Strong dipole interaction with the oxazole ring; disrupts crystal lattice efficiently.[3] | Bioassays, Stock Solutions |

| DMF / DMAc | Polar Aprotic | High dielectric constant; stabilizes transition states in Pd-coupling.[1][3] | Reaction Medium (Suzuki/Stille) |

| THF | Ether | Moderate polarity; coordinates well with metal catalysts. | Reaction Medium (Negishi/Grignard) |

Tier 2: Moderate Solubility (10–50 mg/mL)

Useful for crystallization or specific reaction conditions.[1]

| Solvent | Class | Notes |

| Ethyl Acetate | Ester | Good general solvent; often used in mixtures with Hexanes for TLC/Flash.[1][3] |

| Methanol / Ethanol | Alcohol | Soluble, but potential for nucleophilic attack at C-2 under high heat/base conditions.[1][3] |

| Acetonitrile | Nitrile | Good solubility; often used in HPLC mobile phases. |

| Toluene | Aromatic | Soluble due to pi-stacking potential; used in high-temp couplings.[1][3] |

Tier 3: Low Solubility / Antisolvents (<1 mg/mL)

Used for precipitation and purification.[3]

-

Water: Highly insoluble due to lipophilic iodine and methyl groups.[3]

-

Hexanes/Heptane: Low solubility. The polarity of the oxazole ring prevents full dissolution in purely aliphatic hydrocarbons.

-

Diethyl Ether: Moderate to low solubility compared to THF.

Experimental Protocols

Solubility Determination Workflow

Do not rely on literature values alone. Purity differences (e.g., 95% vs 99%) can drastically alter solubility limits. Use this self-validating protocol.

Method: Gravimetric Saturation (Standardized)[1]

-

Weigh: Place 10 mg of 2-iodo-4-methyl-1,3-oxazole into a 2 mL HPLC vial.

-

Aliquot: Add the target solvent in 50 µL increments at 25°C.

-

Agitate: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattices.

-

Observe: Check for clarity against a black background.

-

Calculate:

Visualization: Solubility Screening Logic

The following diagram outlines the decision process for selecting a solvent based on the intended application (Synthesis vs. Analysis).

Caption: Decision matrix for solvent selection based on operational requirements.

Application Context: Cross-Coupling Reactions

The primary utility of 2-iodo-4-methyl-1,3-oxazole is as an electrophile in transition-metal catalysis.[1][3] The solvent choice here dictates the reaction rate and the stability of the oxidative addition complex.

Solvent Effects on C-I Bond Activation

The C-I bond is weak (approx. 50-60 kcal/mol).[1][3]

-

Polar Solvents (DMF, DMSO): Enhance the rate of oxidative addition by stabilizing the polar Pd(II) intermediate.[3] Recommended for difficult couplings.[1]

-

Non-Polar Solvents (Toluene): May require higher temperatures but reduce the risk of protodeiodination (a common side reaction where the Iodine is replaced by Hydrogen).

Recommended Reaction Systems

| Reaction Type | Recommended Solvent System | Additives |

| Suzuki-Miyaura | 1,4-Dioxane / Water (4:[1][3]1) | |

| Sonogashira | THF / Et3N (1:1) | CuI (co-catalyst) |

| Negishi | Anhydrous THF |

Visualization: Reaction Workflow

The following diagram illustrates the standard workflow for utilizing this compound in a Suzuki coupling, highlighting the critical solvent-dependent steps.

Caption: Standard workflow for Suzuki coupling utilizing the 2-iodo-oxazole scaffold.[1][3]

References

-

PubChem. (n.d.).[3] 2-iodo-4-methyl-1,3-oxazole (Compound).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

-

Strotman, N. A., et al. (2010).[7] Catalyst-Controlled Regioselective Arylation of Oxazoles. Organic Letters, 12(15), 3578–3581. (Demonstrates solvent effects on oxazole arylation regioselectivity). [Link]

-

Lipinski, C. A. (2001).[3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]

Sources

- 1. Methyl 1,3-oxazole-4-carboxylate - High purity | EN [georganics.sk]

- 2. 2-iodo-4-methyl-1,3-oxazole | 1539210-11-1 [sigmaaldrich.com]

- 3. 2-Methyl-1,3-oxazole | C4H5NO | CID 12547675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. organic-chemistry.org [organic-chemistry.org]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 2-Iodo-4-methyl-1,3-oxazole

Executive Summary

The 2-iodo-4-methyl-1,3-oxazole scaffold represents a critical yet chemically labile building block in medicinal chemistry. Unlike its C4 or C5 halogenated counterparts, the C2-iodo position is uniquely sensitive. The adjacent nitrogen and oxygen atoms render the C2 position highly electrophilic, facilitating rapid oxidative addition, but also making the oxazole ring susceptible to nucleophilic ring-opening under basic conditions.

This guide provides two field-validated protocols to mitigate these risks. Protocol A utilizes a robust bis(diphenylphosphino)ferrocene (dppf) system for standard aryl boronic acids. Protocol B employs a Buchwald Gen-2 precatalyst system designed for sterically hindered or heteroaryl coupling partners, addressing the common failure mode of slow transmetallation leading to protodeboronation.

Substrate Analysis & Critical Challenges

The Stability-Reactivity Paradox

The 4-methyl substituent provides a slight inductive electron-donating effect (+I), which renders the oxazole ring marginally more stable against nucleophilic attack compared to the unsubstituted parent. However, the C-I bond at the 2-position remains prone to two primary degradation pathways during cross-coupling:

-

Ring Opening (Base-Mediated): Strong hydroxide bases (NaOH, KOH) or high temperatures (>100°C) can attack the C2 position, leading to ring cleavage into acyclic nitriles or amides.

-

Protodeboronation of Partner: Because 2-haloazoles are electron-deficient, they require Lewis-basic activation of the boronic acid. If the catalytic cycle (specifically transmetallation) is slow, the activated boronic species will decompose before coupling occurs.[1]

Quality Control of Starting Material

Success is heavily dependent on the purity of 2-iodo-4-methyl-1,3-oxazole.

-

Synthesis Origin: Material prepared via direct lithiation (n-BuLi/-78°C/I2) often contains traces of ring-opened impurities. Material prepared via the Sandmeyer reaction (from 2-amino-4-methyloxazole) is generally more robust but must be free of residual copper oxidants.

-

Storage: Store at -20°C under argon. Darkening of the solid indicates iodine liberation and decomposition.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Aryl Boronic Acids)

Recommended for: Phenyl, tolyl, and electron-rich aryl boronic acids.

Rationale: This protocol uses Pd(dppf)Cl2, a bidentate ligand complex with a large bite angle that enforces reductive elimination, preventing

Materials

-

Substrate: 2-Iodo-4-methyl-1,3-oxazole (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (3–5 mol%)

-

Base: 2M aqueous Na2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Procedure

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the oxazole substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.03 equiv).

-

Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M relative to oxazole) via syringe.

-

Activation: Add degassed 2M Na2CO3 (2.0 equiv) dropwise. Note: The biphasic mixture requires vigorous stirring.

-

Reaction: Heat the block to 80°C . Do not exceed 90°C. Stir for 4–16 hours.

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the iodide (M+H ~210) and emergence of the biaryl product.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

Protocol B: The "High-Performance" Method (Heteroaryls & Hindered Systems)

Recommended for: Pyridyl, pyrimidyl boronic acids, or ortho-substituted aryls.

Rationale: Heteroaryl boronic acids are prone to rapid protodeboronation.[1] This protocol uses XPhos Pd G2, a precatalyst that generates the active LPd(0) species immediately, ensuring the oxidative addition occurs before the boronic acid decomposes. K3PO4 provides higher basicity than carbonate without the nucleophilicity of hydroxide.

Materials

-

Substrate: 2-Iodo-4-methyl-1,3-oxazole (1.0 equiv)

-

Coupling Partner: Heteroaryl boronic ester (pinacol ester preferred) (1.5 equiv)

-

Catalyst: XPhos Pd G2 (2–5 mol%)

-

Base: K3PO4 (tribasic potassium phosphate) (2.0 equiv, solid or 0.5M aq)

-

Solvent: THF : Water (4:1 ratio)

Step-by-Step Procedure

-

Setup: In a glovebox or under strict Schlenk conditions, combine oxazole (1.0 equiv), boronate ester (1.5 equiv), XPhos Pd G2 (0.02 equiv), and solid K3PO4 (2.0 equiv).

-

Solvent: Add degassed THF/Water (4:1) mixture (0.15 M concentration).

-

Reaction: Heat to 60°C . Note: The lower temperature preserves the unstable heteroaryl boronate species.

-

Time: These reactions are often faster (1–4 hours).

-

Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify via flash chromatography.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (Recovered SM) | Catalyst poisoning or inactive Pd species. | Switch to Protocol B (XPhos/SPhos). Ensure solvents are rigorously degassed (O2 kills Pd(0)). |

| Ring Opening (Acyclic byproducts) | Base is too strong or Temp too high. | Switch base from K3PO4 to CsF or K2CO3 . Lower temp to 60°C. |

| Protodeboronation (Ar-H formed) | Slow transmetallation. | Use Boronic Esters instead of acids. Add excess boronate (2.0 equiv). Use anhydrous conditions (Dioxane/CsF). |

| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid. | Reduce O2 exposure. Lower catalyst loading. Add the base slowly as a solution. |

Mechanistic Visualization

The following diagram illustrates the catalytic cycle with specific failure modes for the 2-iodooxazole substrate.

Figure 1: Catalytic cycle for 2-iodo-4-methyl-1,3-oxazole, highlighting critical failure points where ring instability or partner decomposition can occur if conditions are not optimized.

Optimization Decision Tree

Figure 2: Logic flow for selecting the appropriate protocol based on the steric and electronic nature of the boronic acid coupling partner.

References

-

MIT DSpace. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (Detailed discussion on precatalyst selection for azoles).

-

National Institutes of Health (PMC). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (Foundational text on XPhos/SPhos usage).

-

Organic Chemistry Portal. Suzuki Coupling: General Mechanisms and Recent Advances. (Overview of base/solvent effects).

-

Organic Syntheses. Synthesis of 5-(Thiophen-2-yl)oxazole via Suzuki Coupling. (Demonstrates stability of oxazole rings under Pd(dppf) conditions).

Sources

Application Note: Strategic Synthesis of 2,4-Disubstituted Oxazoles via 2-Iodo-4-methyl-1,3-oxazole

Executive Summary & Strategic Value

The oxazole moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in natural products (e.g., Telomestatin, Hennoxazole) and synthetic therapeutics (e.g., kinase inhibitors). The 2,4-disubstituted oxazole architecture is particularly valuable for its ability to mimic peptide bonds while improving metabolic stability.

This guide details the synthesis of 2,4-disubstituted oxazoles using 2-iodo-4-methyl-1,3-oxazole as a divergent linchpin. While 4-methyloxazole is commercially available, the introduction of the iodine handle at the C-2 position transforms it into a highly reactive electrophile suitable for palladium-catalyzed cross-couplings.

Key Technical Advantages:

-

Regiocontrol: The C-2 iodine allows for exclusive functionalization at the most acidic position of the oxazole ring without competitive lithiation at C-5.

-

Versatility: The iodide is an excellent leaving group for Suzuki-Miyaura (arylation), Sonogashira (alkynylation), and Stille (vinylation) couplings.

-

Atom Economy: Direct C-H activation routes exist, but the iodination route offers superior reliability for complex coupling partners.

Synthesis of the Core Reagent: 2-Iodo-4-methyl-1,3-oxazole

The synthesis relies on the selective deprotonation of the C-2 proton (pKa ~20) followed by electrophilic quench with iodine.

Critical Mechanistic Insight

The oxazole ring is susceptible to ring-opening via electrocyclic rearrangement if the C-2 lithio-species is allowed to warm. The resulting isocyanide enolate is a dead-end byproduct. Therefore, cryogenic temperature maintenance (-78 °C) is non-negotiable until the iodine quench is complete.

Validated Protocol

Reagents:

-

4-Methyl-1,3-oxazole (1.0 equiv)

- -Butyllithium (1.1 equiv, 2.5 M in hexanes) or LiHMDS (for higher fidelity)

-

Iodine (

) (1.2 equiv) -

THF (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF (0.2 M concentration relative to oxazole).

-

Cooling: Cool the solvent to -78 °C (Dry ice/Acetone bath).

-

Deprotonation: Add 4-methyloxazole. Slowly add

-BuLi dropwise over 15 minutes.-

Checkpoint: The solution may turn slight yellow. Stir for 30 minutes at -78 °C. Do not allow temperature to rise.

-

-

Quench: Dissolve Iodine (

) in a minimal amount of dry THF. Add this solution dropwise to the reaction mixture at -78 °C. The color should transition from dark purple (excess iodine) to a lighter hue as it reacts, but eventually persist. -

Workup: Stir for 30 minutes at -78 °C, then allow to warm to 0 °C. Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine (color turns yellow/clear). -

Extraction: Extract with

(3x). Wash combined organics with brine, dry over -

Purification: Flash chromatography (Silica gel, Hexanes/EtOAc 9:1).

-

Stability Note: The product, 2-iodo-4-methyloxazole, is light-sensitive and thermally unstable. Store at -20 °C in the dark.

-

Divergent Functionalization Protocols

Once the 2-iodo-4-methyloxazole is secured, it serves as the electrophile in Pd-catalyzed couplings.

Pathway A: Suzuki-Miyaura Coupling (Arylation)

This pathway installs aryl or heteroaryl groups at the C-2 position.[1]

Reagents:

-

2-Iodo-4-methyloxazole (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (2:1)

Protocol:

-

Degas solvents with Argon for 15 minutes.

-

Combine iodo-oxazole, boronic acid, and catalyst in the reaction vessel.

-

Add solvent and aqueous base.

-

Heat to 80 °C for 4–12 hours. Monitor by TLC/LC-MS.

-

Note: Microwave irradiation (100 °C, 20 min) is often superior for stubborn substrates.

-

-

Workup: Dilute with water, extract with EtOAc. Purify via column chromatography.

Table 1: Representative Yields (Suzuki)

| Entry | Boronic Acid ( | Electronic Nature | Yield (%) | Notes |

| 1 | Phenylboronic acid | Neutral | 88% | Standard conditions |

| 2 | 4-Methoxyphenylboronic acid | Electron Rich | 92% | Fast reaction (<2h) |

| 3 | 4-Fluorophenylboronic acid | Electron Poor | 75% | Requires longer time |

| 4 | 3-Pyridylboronic acid | Heteroaryl | 65% | Use |

Pathway B: Sonogashira Coupling (Alkynylation)

This pathway creates a

Reagents:

-

2-Iodo-4-methyloxazole (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Catalyst:

(5 mol%)[2] -

Co-catalyst: CuI (2 mol%)

-

Base/Solvent:

(Triethylamine) / THF (1:1)

Protocol:

-

Dissolve the iodo-oxazole in dry THF/Et3N.

-

Add the terminal alkyne dropwise.

-

Stir at Room Temperature (RT) for 1 hour, then heat to 50 °C if conversion is slow.

-

Warning: Exclusion of oxygen is critical to prevent homocoupling of the alkyne (Glaser coupling).

-

Visualized Workflows

Synthesis & Divergence Map

The following diagram illustrates the critical decision points and flow from the raw material to the final library of 2,4-disubstituted oxazoles.

Caption: Workflow for the generation of the 2-iodo-hub and subsequent divergent couplings. The yellow node indicates the critical temperature-sensitive intermediate.

Catalytic Cycle (Suzuki Mechanism on Oxazole)

Understanding the mechanism aids in troubleshooting low yields. The oxidative addition step is generally fast for 2-iodooxazoles due to the electron-deficient nature of the C=N bond.

Caption: Simplified Suzuki-Miyaura catalytic cycle. The electron deficiency at the oxazole C-2 position facilitates the initial oxidative addition step.

Troubleshooting & Quality Control

Common Failure Modes

-

Low Yield in Iodination: Usually caused by allowing the lithio-species to warm above -60 °C before iodine addition. This leads to ring opening (isocyanide formation).

-

Solution: Ensure internal probe temperature monitoring. Pre-cool the iodine solution.

-

-

Homocoupling in Sonogashira: Presence of oxygen leads to alkyne dimerization.

-

Solution: Rigorous freeze-pump-thaw degassing of solvents.

-

-

Protodeiodination: The iodine falls off, regenerating the starting material during coupling.

-

Solution: Use anhydrous solvents and avoid prolonged heating; switch to highly active catalysts like Pd(dppf)Cl2 or XPhos Pd G2 to speed up the coupling relative to the side reaction.

-

Analytical Validation

-

1H NMR (Starting Material vs Product):

-

4-Methyloxazole: Distinct singlet at ~7.85 ppm (C-2 H).

-

2-Iodo-4-methyloxazole: The signal at 7.85 ppm disappears .

-

Coupled Product: Appearance of aromatic protons corresponding to the new substituent.

-

References

-

Vedejs, E., & Monahan, S. D. (1996). Palladium-Catalyzed Cross-Coupling of 2-Zincated Oxazoles. The Journal of Organic Chemistry, 61(15), 5192-5193. [Link]

- Context: Foundational work on metallation of oxazoles and subsequent couplings.

-

Zhang, X., Liu, J., Liu, Y., & Du, Y. (2013). An efficient preparation of 2-alkyl-oxazoles from 2-iodooxazoles. Tetrahedron Letters, 54(35), 4697-4700. [Link]

- Context: Specific protocols for Suzuki coupling on the 2-iodooxazole scaffold.

-

Hodgetts, K. J., & Kershaw, M. T. (2002). Synthesis of 2,4-Disubstituted Oxazoles. Organic Letters, 4(17), 2905-2907. [Link]

- Context: Alternative routes and structural valid

-

Schnürch, M., Flasik, R., Khan, A. F., Spina, M., Mihovilovic, M. D., & Stanetty, P. (2011). Cross-coupling reactions on azoles with two or more heteroatoms. European Journal of Organic Chemistry, 2011(35), 6983-7018. [Link]

- Context: Comprehensive review of coupling str

Sources

Application Note: Palladium-Catalyzed Arylation of 2-Iodo-4-Methyl-1,3-Oxazole

Part 1: Strategic Overview & Core Directive

Executive Summary

The 2-aryl-4-methyl-1,3-oxazole motif is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amides and esters in kinase inhibitors and metabolic disease targets. While direct C-H arylation of oxazoles is possible, it often suffers from regioselectivity issues (C2 vs. C5).

This guide focuses on the controlled arylation of 2-iodo-4-methyl-1,3-oxazole via Palladium-catalyzed cross-coupling. By utilizing the pre-functionalized 2-iodo precursor, researchers can achieve exclusive C2-regioselectivity. This protocol addresses the specific challenges of this substrate: the lability of the C2-iodine bond and the sensitivity of the oxazole ring to ring-opening under harsh basic conditions.

Mechanistic Causality & Design

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. However, the electron-deficient nature of the oxazole ring makes the C2-I bond highly reactive toward oxidative addition.

-

Challenge: The resulting oxidative addition complex (Oxazole-Pd-I) is electrophilic. In the presence of strong bases (hydroxides/alkoxides), the oxazole ring is prone to nucleophilic attack and subsequent ring-opening or protodeiodination.

-

Solution: We utilize the Suzuki-Miyaura coupling as the primary method due to its green profile, but with mild bases (Carbonates/Phosphates) to preserve ring integrity. A Stille protocol is provided as a secondary "rescue" method for base-sensitive substrates.

Part 2: Experimental Protocols & Methodology

Protocol A: Suzuki-Miyaura Coupling (Standard)

Best for: Scalability, toxicity management, and general library synthesis.

Reagent Table:

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |

| Substrate | 2-Iodo-4-methyl-1,3-oxazole | 1.0 | Electrophile |

| Coupling Partner | Aryl Boronic Acid ( | 1.2 - 1.5 | Nucleophile |

| Catalyst | 0.05 (5 mol%) | Catalyst | |

| Base | 2.0 - 3.0 | Activator | |

| Solvent | DME (Dimethoxyethane) / | 4:1 Ratio | Medium |

Step-by-Step Procedure:

-

Preparation: In a glovebox or under Argon flow, charge a microwave vial or Schlenk tube with 2-iodo-4-methyl-1,3-oxazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

(5 mol%). -

Solvation: Add degassed DME (concentration ~0.1 M relative to oxazole).

-

Activation: Add 2M aqueous

(3.0 equiv). Crucial: Ensure the aqueous base is degassed to prevent homocoupling of the boronic acid. -

Reaction: Seal the vessel. Heat to 80°C for 4–16 hours.

-

Note: Monitor via LCMS. If conversion stalls, raise to 100°C, but watch for oxazole decomposition (darkening of solution).

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). 2-Aryl-oxazoles are typically UV-active and move easily on silica.

Protocol B: Stille Coupling (Alternative)

Best for: Base-sensitive substrates or sterically hindered couplings.

Reagent Table:

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |

| Substrate | 2-Iodo-4-methyl-1,3-oxazole | 1.0 | Electrophile |

| Coupling Partner | Aryl-Trimethylstannane ( | 1.1 | Nucleophile |

| Catalyst | 0.05 (5 mol%) | Catalyst | |

| Additive | CuI (Copper(I) Iodide) | 0.10 (10 mol%) | Co-catalyst |

| Solvent | Anhydrous 1,4-Dioxane or Toluene | N/A | Medium |

Step-by-Step Procedure:

-

Charge: Combine 2-iodo-4-methyl-1,3-oxazole (1.0 equiv), Aryl Stannane (1.1 equiv),

(5 mol%), and CuI (10 mol%) in a dry pressure vial. -

Inert Atmosphere: Evacuate and backfill with Argon (x3).

-

Solvation: Add anhydrous Dioxane (0.2 M).

-

Reaction: Heat to 90–100°C for 12 hours.

-

Workup: Cool to RT. Add aqueous KF (saturated) and stir for 30 mins to precipitate tin residues (white solid). Filter through Celite.

-

Purification: Standard silica chromatography.

Part 3: Visualization & Logic

Reaction Mechanism & Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step where the C2-I bond is broken.

Caption: Catalytic cycle for the cross-coupling of 2-iodo-oxazoles. The oxidative addition is facile, but transmetalation is the rate-determining step often requiring optimization.

Troubleshooting Decision Tree

Use this logic flow to optimize reaction conditions if the standard protocol fails.

Caption: Optimization workflow. Protodeiodination is the most common side-reaction due to the instability of the C2-Pd intermediate in protic media.

Part 4: References & Validation

Validation Statement: The protocols above are derived from established methodologies for 2-haloazole couplings. The use of Pd(dppf)Cl2 is specifically recommended for heterocyclic halides to prevent coordination of the nitrogen to the metal center, which can poison simple Pd(PPh3)4 catalysts.

References:

-

Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles. ResearchGate. (Accessed 2023).[2][14] Describes the fundamental reactivity of 2-iodooxazoles vs 4-halooxazoles. Link

-

Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole. Organic Letters. (2010). Provides context on the stability of oxazole rings under arylation conditions. Link

-

The Mechanisms of the Stille Reaction. Angewandte Chemie. (2004). Foundational text for the Stille coupling mechanism utilized in Protocol B. Link

-

Synthesis of 1,3-Oxazoles. Organic Chemistry Portal. General overview of oxazole synthesis and reactivity. Link

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. uwindsor.ca [uwindsor.ca]

- 6. 1,3-Oxazole synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 10. mdpi.com [mdpi.com]

- 11. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]

- 12. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. youtube.com [youtube.com]

Application Note: Negishi Cross-Coupling of 2-Iodo-4-methyl-1,3-oxazole with Organozinc Reagents

Introduction & Strategic Relevance

The functionalization of the 1,3-oxazole core is a pivotal transformation in medicinal chemistry, particularly for the synthesis of bioactive natural products (e.g., hennoxazole, phorboxazole) and heterocyclic drug candidates.[1] While C4 and C5 positions are amenable to electrophilic aromatic substitution, the C2 position is best accessed via metallation.

This guide details the Negishi cross-coupling of 2-iodo-4-methyl-1,3-oxazole . This specific substrate presents a unique challenge: the 2-iodooxazole moiety is highly reactive and can be chemically unstable (prone to light degradation and ring-opening). However, the Negishi coupling offers a mild, chemoselective solution superior to Suzuki or Stille couplings for this substrate, primarily due to the high functional group tolerance of organozinc reagents and the ability to operate under neutral conditions, avoiding the base-mediated degradation often seen with oxazoles.

Key Advantages of this Protocol

-

Chemoselectivity: Preserves the sensitive oxazole ring system.

-

Versatility: Compatible with alkyl, aryl, and heteroaryl zinc reagents.[2][3][4]

-

Scalability: Designed for milligram to multigram scale-up.

Mechanistic Workflow

The success of this reaction relies on a catalytic cycle involving Palladium(0).[5][6][7] The 2-iodo-4-methyl-1,3-oxazole acts as the electrophile.

Figure 1: Catalytic Cycle & Reaction Pathway[8]

Caption: The Pd(0)-catalyzed cycle. Oxidative addition of the 2-iodooxazole is followed by transmetallation with organozinc and reductive elimination.

Precursor Synthesis: 2-iodo-4-methyl-1,3-oxazole

Critical Note: 2-iodo-4-methyl-1,3-oxazole is not indefinitely stable at room temperature. It is light-sensitive and volatile. It is highly recommended to synthesize this precursor fresh or store it at -20°C in the dark for no longer than 1 week.

Protocol A: Lithiation-Iodination Sequence

Objective: Selective C2-iodination of 4-methyloxazole.

Materials:

-

4-Methyl-1,3-oxazole (Commercial)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Iodine (I₂), resublimed

-

THF (Anhydrous, distilled/dried)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL Schlenk flask under Argon. Add anhydrous THF (20 mL) and 4-methyl-1,3-oxazole (1.0 g, 12.0 mmol).

-

Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Allow 15 minutes for equilibration.

-

Deprotonation: Add n-BuLi (5.3 mL, 13.2 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.

-

Expert Insight: The C2 proton is the most acidic (pKa ~20). A color change to yellow/orange indicates lithiation. Stir for 30 mins at -78°C.

-

-

Iodine Quench: Dissolve Iodine (3.35 g, 13.2 mmol) in anhydrous THF (10 mL) in a separate vial. Add this solution dropwise to the lithiated oxazole at -78°C.

-

Workup: Stir for 30 mins at -78°C, then allow to warm to 0°C. Quench with saturated aq. Na₂S₂O₃ (to reduce excess iodine).

-

Extraction: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate carefully (volatile product) at reduced pressure (do not heat water bath >30°C).

-

Purification: Rapid filtration through a short plug of silica gel (eluent: 10% EtOAc/Hexanes) yields the product as a pale yellow oil/solid.

Negishi Coupling Protocol

Self-Validating System: Before starting, titrate your organozinc reagent using iodine/LiCl or salicylaldehyde phenylhydrazone to ensure accurate stoichiometry.

Protocol B: Cross-Coupling

Objective: Coupling of 2-iodo-4-methyl-1,3-oxazole with R-ZnX.

Reagents Table:

| Component | Equiv. | Role | Notes |

| 2-Iodo-4-methyloxazole | 1.0 | Electrophile | Freshly prepared or purity checked. |

| Organozinc (R-ZnBr/Cl) | 1.2 - 1.5 | Nucleophile | Commercial or Knochel-type prep. |

| Pd(PPh₃)₄ | 0.05 (5 mol%) | Catalyst | Standard. Use Pd(dppf)Cl₂ for sterically hindered cases. |

| THF | [0.2 M] | Solvent | Must be anhydrous and degassed. |

Experimental Steps:

-

Catalyst Preparation: In a glovebox or under rigorous Argon flow, add Pd(PPh₃)₄ (58 mg, 0.05 mmol) and 2-iodo-4-methyl-1,3-oxazole (209 mg, 1.0 mmol) to a dry reaction vial equipped with a stir bar.

-

Solvation: Add anhydrous, degassed THF (3 mL).

-

Reagent Addition: Add the Organozinc reagent (1.2 mmol) dropwise at Room Temperature (RT).

-

Observation: A mild exotherm may occur. The solution often darkens from yellow to brown/black as Pd(0) cycles.

-

-

Reaction:

-

Standard: Stir at 60°C for 2-4 hours.

-

Sensitive R-groups: Stir at RT for 12-18 hours.

-

Monitoring: Check TLC (UV visualization). The starting iodide (Rf ~0.5 in 20% EtOAc/Hex) should disappear.

-

-

Quench: Cool to RT. Add saturated aq. NH₄Cl (2 mL) and stir vigorously for 5 minutes.

-

Isolation: Dilute with EtOAc. Separate layers. Extract aqueous layer with EtOAc (2x). Dry combined organics (Na₂SO₄).

-

Purification: Flash column chromatography.

-

Note: Oxazoles are weakly basic; avoid highly acidic silica or add 1% Et₃N to the eluent if streaking occurs.

-

Experimental Workflow Visualization

Caption: Operational workflow from commercial starting material to final coupled product.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Inactive Catalyst or Wet Solvent | Use fresh Pd(PPh₃)₄ (should be yellow, not brown). Distill THF over Na/Benzophenone. |

| Homocoupling (R-R) | Slow Transmetallation | Switch catalyst to Pd(dppf)Cl₂ or XPhos-Pd-G2 . Increase Zn reagent to 1.5 equiv. |

| Deiodination (Substrate -> H) | Moisture/Proton Source | Ensure system is strictly anhydrous. Check n-BuLi quality during iodide synthesis. |

| Product Decomposition | Acidic Workup/Silica | Oxazoles can be acid-sensitive.[8][9] Use neutral alumina or buffered silica (1% Et₃N). |

References

-

Vedejs, E., & Monahan, S. D. (1997). "Lithiation of Oxazoles: A General Method." Journal of Organic Chemistry, 62(15), 5137–5143. [Link]

-

Knochel, P., et al. (2011). "Preparation and Application of Functionalized Organozinc Reagents." Chemical Reviews, 111(3), 1346–1416. [Link]

-

Hodgetts, K. J. (2005). "Synthesis of 2-Substituted Oxazoles." Tetrahedron, 61(28), 6860-6870. [Link]

-

Negishi, E. (2002). "Handbook of Organopalladium Chemistry for Organic Synthesis." Wiley-Interscience. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]

- 4. Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents [organic-chemistry.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]

- 7. Negishi coupling - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Application Note: Orthogonal Functionalization of 2-Iodo-4-methyl-1,3-oxazole

This Application Note is designed to guide researchers through the strategic functionalization of 2-iodo-4-methyl-1,3-oxazole . This scaffold presents a unique "reactivity dichotomy": a highly reactive C–I bond at the C-2 position and an acidic, activatable C–H bond at the C-5 position.

The guide prioritizes chemoselectivity , addressing the challenge of preventing competitive oxidative addition at the C–I bond during C–H activation protocols.

Subject: Selective C–H Activation and C–I Functionalization Strategies Substrate: 2-iodo-4-methyl-1,3-oxazole (CAS: Generic Reference) Audience: Medicinal Chemists, Process Chemists, Synthetic Biologists

Executive Summary & Strategic Analysis

The 2-iodo-4-methyl-1,3-oxazole scaffold is a high-value heterocyclic building block. Its utility stems from the ability to undergo divergent functionalization :

-

C-2 Position (Iodine Handle): Primed for classical cross-coupling (Suzuki, Stille, Negishi) or Iodine-Magnesium exchange.

-

C-5 Position (C–H Handle): Susceptible to direct Pd-catalyzed C–H arylation or electrophilic functionalization.

The Chemoselectivity Challenge:

Attempting direct C–H activation at C-5 on the unmodified 2-iodo substrate is chemically risky. Palladium catalysts typically insert into the C–I bond (

Reaction Landscape Diagram

Figure 1: Divergent synthetic pathways. Path A+B represents the standard high-yield workflow for drug discovery.

Protocol A: C-2 Functionalization (The Iodine Handle)

Prerequisite for C-5 Activation.

Before targeting the C-5 C–H bond, the reactive iodine must be utilized. The Suzuki-Miyaura coupling is the preferred method due to its tolerance of the oxazole nitrogen.

Mechanistic Insight

Oxazole C-2 iodides are highly electrophilic. Oxidative addition of Pd(0) is rapid. However, the basicity of the oxazole nitrogen can poison the catalyst. Use of mild bases (fluoride or carbonate) and phosphine ligands with wide bite angles (e.g., Xantphos) or bulky monophosphines (e.g., XPhos) prevents coordination-induced deactivation.

Experimental Procedure: C-2 Suzuki Coupling

Target: Synthesis of 2-(4-fluorophenyl)-4-methyl-1,3-oxazole.

-

Reagents:

-

2-iodo-4-methyl-1,3-oxazole (1.0 equiv)

-

4-Fluorophenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/XPhos (2 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous, 2.0 equiv)

-

Solvent: DME/Water (4:1) or Toluene/EtOH/Water (4:1:1)

-

-

Step-by-Step:

-

Charge a reaction vial with the oxazole (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst.

-

Evacuate and backfill with Argon (x3) to remove O₂ (crucial to prevent homocoupling).

-

Add degassed solvent (5 mL) and aqueous base.

-

Heat to 80 °C for 4–6 hours. Note: Iodine is reactive; extreme temperatures (>100°C) are rarely needed and may cause deiodination.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Checkpoint: The disappearance of the C-2 Iodine peak in 13C NMR (~115 ppm shift to ~160 ppm for C-Ar) confirms success.

Protocol B: C-5 C–H Activation (Direct Arylation)

The Core Technology.

Once the C-2 position is substituted (Ar, Alkyl, or blocked), the C-5 position becomes the primary site for functionalization. This protocol uses Concerted Metalation-Deprotonation (CMD) to install an aryl group at C-5 without pre-functionalization (e.g., stannylation).

Mechanistic Insight (CMD Pathway)

The acidity of the C-5 proton (pKa ~29) allows abstraction by a carbonate or pivalate base coordinated to the Palladium center.

-

Ag-Free Conditions: Preferred for scale-up. Relies on Pivalic Acid (PivOH) as a proton shuttle.

-

Regioselectivity: The 4-methyl group provides steric bias, further directing activation to the open C-5 position.

Experimental Procedure: C-5 Direct Arylation

Target: Synthesis of 2,5-Bis(aryl)-4-methyloxazole.

-

Reagents:

-

2-Aryl-4-methyloxazole (Product from Protocol A) (1.0 equiv)

-

Aryl Bromide (Ar-Br) (1.5 equiv) Note: Ar-I can be used but Ar-Br is more stable.

-

Ligand: PCy₃ (10 mol%) or P(t-Bu)₃·HBF₄ (for sterically hindered substrates).

-

Base: K₂CO₃ (2.5 equiv)

-

Additive: Pivalic Acid (30 mol%) Critical for CMD mechanism.

-

Solvent: DMA (Dimethylacetamide) or DMF.[1]

-

-

Step-by-Step:

-

Setup: In a dry pressure tube, combine the oxazole substrate (0.5 mmol), Aryl Bromide (0.75 mmol), Pd(OAc)₂, Ligand, K₂CO₃, and Pivalic Acid.

-

Inert Atmosphere: Seal and purge with Argon.

-

Solvent: Add anhydrous DMA (2.5 mL).

-

Reaction: Heat to 110–120 °C for 16 hours.

-

Why High T? C–H activation has a higher activation energy than cross-coupling.

-

-

Monitoring: Monitor by LCMS. Look for the M+Ar mass.

-

Workup: Dilute with water, extract with EtOAc (x3). Wash organic layer with LiCl (5% aq) to remove DMA.

-